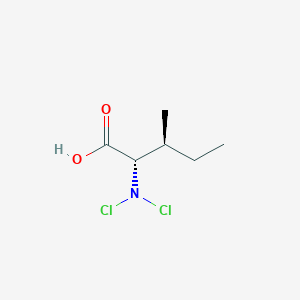
N,N-Dichloro-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dichloro-L-isoleucine: is a chemical compound derived from L-isoleucine, an essential branched-chain amino acid This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atom of the isoleucine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-isoleucine typically involves the chlorination of L-isoleucine. One common method is the reaction of L-isoleucine with a chlorinating agent such as sodium hypochlorite (NaOCl) or chlorine gas (Cl2) under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination of the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dichloro-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound back to L-isoleucine or other intermediates.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dichloro derivatives, while substitution reactions can produce a variety of functionalized isoleucine compounds.
Scientific Research Applications
Chemistry: N,N-Dichloro-L-isoleucine is used as a reagent in organic synthesis for the introduction of chlorine atoms into molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the effects of chlorinated amino acids on protein structure and function. It serves as a model compound for studying the impact of chlorination on biological molecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to modify proteins and peptides makes it a valuable tool in drug design and discovery.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dichloro-L-isoleucine involves the interaction of its chlorine atoms with biological molecules. The compound can form covalent bonds with amino acids, peptides, and proteins, leading to modifications in their structure and function. These interactions can affect various molecular targets and pathways, including enzyme activity, protein-protein interactions, and signal transduction pathways.
Comparison with Similar Compounds
N,N-Dichloro-L-leucine: Similar to N,N-Dichloro-L-isoleucine but derived from L-leucine.
N,N-Dichloro-L-valine: Derived from L-valine and shares similar chemical properties.
N,N-Dichloro-L-alanine: Another chlorinated amino acid with comparable reactivity.
Uniqueness: this compound is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atom. This unique configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59384-07-5 |
|---|---|
Molecular Formula |
C6H11Cl2NO2 |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
(2S,3S)-2-(dichloroamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c1-3-4(2)5(6(10)11)9(7)8/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5-/m0/s1 |
InChI Key |
FHJMCLSDUMVGBX-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(Cl)Cl |
Canonical SMILES |
CCC(C)C(C(=O)O)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















